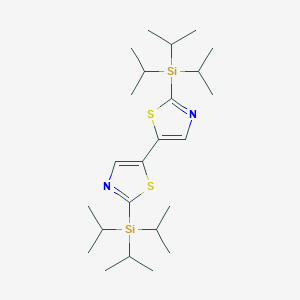

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole

Description

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole (C26H44N2S2Si2) is a silicon-functionalized bithiazole derivative with applications in organic electronics and coordination chemistry. The compound features bulky triisopropylsilyl (TIPS) groups at the 2 and 2' positions, which enhance solubility and steric protection while maintaining π-conjugation across the bithiazole core. Its synthesis typically involves halogenation and subsequent functionalization, such as Stille coupling or formylation, as demonstrated in halogen-free π-conjugated polymers for nonfullerene solar cells . The TIPS groups also improve thermal stability, making it suitable for high-temperature processing in device fabrication.

Properties

Molecular Formula |

C24H44N2S2Si2 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

tri(propan-2-yl)-[5-[2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]silane |

InChI |

InChI=1S/C24H44N2S2Si2/c1-15(2)29(16(3)4,17(5)6)23-25-13-21(27-23)22-14-26-24(28-22)30(18(7)8,19(9)10)20(11)12/h13-20H,1-12H3 |

InChI Key |

BEWBKTHEIWZKBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C1=NC=C(S1)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure for 2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole

Step 1: Preparation of 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (S1)

This precursor is synthesized following reported procedures with slight modifications, involving bromination and silylation steps to install bromine atoms at the 4,4' positions and triisopropylsilyl groups at the 2,2' positions of the bithiazole core.

Step 2: Nickel-Catalyzed Cross-Coupling to Form 2,2’-bis(triisopropylsilyl)-5,5’-bis(hexyl)-bithiazole (S2)

-

- 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (S1) (1.2 g, 1.87 mmol)

- Hexylmagnesium bromide (2.0 M in diethyl ether, 2.82 mL, 5.63 mmol)

- Nickel catalyst: bis(diphenylphosphino)propane nickel(II) chloride [Ni(dppp)Cl2] (51 mg, 0.094 mmol)

- Solvent: Diethyl ether (40 mL)

- Temperature: 0 °C to room temperature

- Time: 16 hours under argon atmosphere

Procedure:

The hexylmagnesium bromide solution is added to a stirred solution of S1 and Ni(dppp)Cl2 in diethyl ether at 0 °C under argon. After 30 minutes, the ice bath is removed and the reaction mixture stirred overnight at room temperature. The reaction is quenched with ammonium chloride aqueous solution, extracted with diethyl ether, washed, dried, and concentrated. The crude product is purified by silica gel chromatography using hexane as eluent to yield S2 as an off-white solid.

Step 3: Deprotection to Obtain 4,4'-Dihexyl-5,5'-bithiazole (S3)

-

- Compound S2 (0.6 g, 0.924 mmol)

- Tetrabutylammonium fluoride (TBAF) (1 M in THF, 3.7 mL, 3.69 mmol)

- Solvent: Anhydrous tetrahydrofuran (THF) (10 mL)

- Temperature: 0 °C to room temperature

- Time: 4 hours

Procedure:

TBAF is added dropwise to a solution of S2 in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. Water is added and the mixture extracted with diethyl ether. The organic layer is washed, dried, and concentrated. Purification by silica gel chromatography (hexane: dichloromethane 1:1) affords S3 as an off-white solid.

Summary Table of Preparation Steps and Conditions

| Step | Compound | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Key Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4,4'-dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (S1) | Bromination, silylation reagents (reported) | Various | Ambient | Variable | Reported | Precursor preparation |

| 2 | 2,2’-bis(triisopropylsilyl)-5,5’-bis(hexyl)-bithiazole (S2) | Hexylmagnesium bromide, Ni(dppp)Cl2 | Diethyl ether | 0 °C to RT | 16 h | 49% | Kumada cross-coupling |

| 3 | 4,4'-Dihexyl-5,5'-bithiazole (S3) | TBAF | THF | 0 °C to RT | 4 h | 88% | Deprotection of silyl groups |

Additional Notes on Preparation

- The use of nickel catalysis with [Ni(dppp)Cl2] is crucial for efficient cross-coupling of the dibromo precursor with alkyl Grignard reagents.

- Strict anhydrous and inert atmosphere conditions are maintained to prevent side reactions.

- Purification is generally performed by silica gel chromatography using non-polar solvents such as hexane or hexane/dichloromethane mixtures.

- The triisopropylsilyl groups provide steric protection and solubility benefits, and their removal (if desired) is efficiently achieved using TBAF in THF.

- Analytical characterization including NMR and GC-MS confirms the structure and purity of intermediates and final products.

- Storage conditions for the compound emphasize sealed, moisture-free environments, with low-temperature storage recommended for solutions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole can undergo various chemical reactions, including:

Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.

Substitution: The triisopropylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobithiazole derivatives.

Scientific Research Applications

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications:

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.

Mechanism of Action

The mechanism of action of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole core can engage in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the triisopropylsilyl groups provide steric protection, enhancing the compound’s stability and solubility in organic solvents .

Comparison with Similar Compounds

Structural Features

Electronic and Optoelectronic Properties

Energy Levels and Band Gaps

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|

| Target Compound* | -5.84† | -3.68† | 2.63† | 2.16† |

| Compound 6 | -5.84 | -3.68 | 2.63 | 2.16 |

| PCBM (Reference) | -6.2 | -3.95 | 1.7 | 2.25 |

*Assumes similar electronic structure to Compound 6 due to analogous bithiazole core.

†Values derived from cyclic voltammetry (CV) and UV-vis spectroscopy of structurally related systems .

UV-vis Absorption Profiles

- Compound 6 : Exhibits λmax at 405 nm (logε = 3.30) in dichloromethane, with an absorption onset at 472 nm .

- Target Compound : Expected to show comparable absorption due to shared bithiazole core, though TIPS groups may slightly blue-shift absorption.

Organic Photovoltaics (OPVs)

- Target Compound: Integrated into halogen-free conjugated polymers (e.g., PY-BTz), achieving power conversion efficiencies (PCEs) >10% in nonfullerene solar cells. The TIPS groups improve backbone coplanarity and charge transport .

- Compound 6 : Tested in bulk heterojunction (BHJ) solar cells with P3HT but faced fabrication challenges, leading to discontinued studies .

Organic Field-Effect Transistors (OFETs)

- Trifluoromethylphenyl Bithiazoles : Demonstrated electron mobility of 1.83 cm²/Vs, among the highest for n-type OFETs, due to dense π-π stacking .

- Target Compound: Potential for n-type behavior remains unexplored but is plausible given its low LUMO (-3.68 eV).

Coordination Polymers and MOFs

- Bithiazole Dicarboxylic Acid Derivatives : Used in zirconium-based metal-organic frameworks (MOFs) for luminescent sensing and pollutant removal .

Biological Activity

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a bithiazole core substituted with triisopropylsilyl groups. This structural configuration is significant as it influences the compound's solubility and reactivity.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment. The following sections detail specific studies that highlight these activities.

Cytotoxicity Studies

A study assessing the cytotoxic effects of related bithiazole derivatives demonstrated significant activity against cancer cell lines. The IC50 values for various derivatives were determined, allowing for a comparison of their efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 9.1 ± 2.4 |

| Compound B | MCF-7 | 10.8 ± 0.7 |

| Compound C | A549 | 15.0 ± 3.0 |

These findings suggest that the presence of specific substituents can enhance the cytotoxicity of bithiazole derivatives, potentially making them candidates for further development in cancer therapeutics .

The proposed mechanism by which these compounds exert their effects involves the disruption of cellular processes related to proliferation and apoptosis. For instance, studies indicate that certain bithiazole derivatives can induce cell cycle arrest and promote apoptosis in treated cells.

- Cell Cycle Arrest : Compounds have been shown to affect various phases of the cell cycle, particularly G0/G1 and S phases.

- Pro-Apoptotic Effects : Induction of apoptosis was observed via activation of caspases and other apoptotic markers in treated cells.

Case Studies

- Study on Anticancer Activity : In a controlled study involving several bithiazole derivatives, researchers found that modifications to the thiazole ring significantly impacted biological activity. The study concluded that electron-withdrawing groups enhanced cytotoxicity against breast and colorectal cancer cell lines .

- Mechanistic Insights : Another investigation into the cellular mechanisms revealed that certain derivatives could modulate signaling pathways associated with cell survival and death, indicating a multifaceted approach to their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.